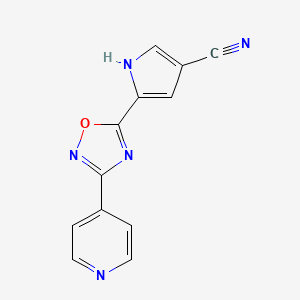
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile, also known as PDP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. PDP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile is not yet fully understood. It is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have potential anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile is its ease of synthesis, which allows for large-scale production. This compound also exhibits high stability and low toxicity, making it a potentially useful compound for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile can be synthesized through a variety of methods, including the reaction of 3-pyridinecarboxylic acid hydrazide with ethyl cyanoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with 4-cyanopyridine. Another method involves the reaction of 3-pyridinecarboxylic acid hydrazide with ethyl cyanoacetate, followed by cyclization with thionyl chloride and reaction with 4-cyanopyridine. Both methods result in the formation of this compound with high yields.
Applications De Recherche Scientifique
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, as well as potential anti-microbial activity. This compound has also been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-6-8-5-10(15-7-8)12-16-11(17-18-12)9-1-3-14-4-2-9/h1-5,7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFABDIKYSBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC(=CN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)
![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)

![2-(3-chloro-2-ethoxyphenyl)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B7356481.png)